3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
CAS No.: 74717-21-8
VCID: VC20255685
Molecular Formula: C17H17N3O6S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
![3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide - 74717-21-8](/images/structure/VC20255685.png)
Description |
3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with three methoxy groups and a nitrophenyl carbamothioyl moiety. Its molecular formula is C17H17N3O6S, and it has a CAS number of 115150-37-3 . This compound is of interest due to its potential biological activities and unique chemical properties. SynthesisThe synthesis of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and purity. The specific synthesis pathway may involve the reaction of a benzamide precursor with a nitrophenyl carbamothioylating agent under appropriate conditions. Biological Activities and Potential ApplicationsResearch suggests that 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide exhibits various biological activities, although further studies are needed to fully characterize its mechanisms and therapeutic potential. Its interaction with biological macromolecules such as proteins and nucleic acids is crucial for understanding its potential applications and side effects. Comparison with Similar CompoundsSeveral compounds share structural similarities with 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide, including:
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CAS No. | 74717-21-8 | ||||||||||||
Product Name | 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide | ||||||||||||
Molecular Formula | C17H17N3O6S | ||||||||||||
Molecular Weight | 391.4 g/mol | ||||||||||||
IUPAC Name | 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide | ||||||||||||
Standard InChI | InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27) | ||||||||||||
Standard InChIKey | WNUQZLLEIBNFQP-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | ||||||||||||
PubChem Compound | 3577292 | ||||||||||||
Last Modified | Aug 15 2024 |
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